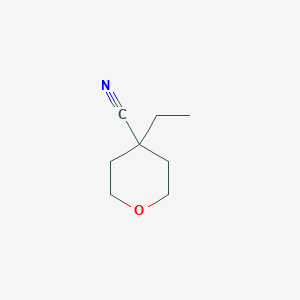

4-Ethyloxane-4-carbonitrile

CAS No.:

Cat. No.: VC17643585

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO |

|---|---|

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | 4-ethyloxane-4-carbonitrile |

| Standard InChI | InChI=1S/C8H13NO/c1-2-8(7-9)3-5-10-6-4-8/h2-6H2,1H3 |

| Standard InChI Key | ZCHZIIANKHNNPP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CCOCC1)C#N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-ethyloxane-4-carbonitrile is C₈H₁₃NO, with a molecular weight of 139.19 g/mol. Its IUPAC name derives from the oxane ring substituted with an ethyl group and a nitrile (-C≡N) at the 4-position. The compound’s stereoelectronic profile differs significantly from its 2-ethyl isomer due to the spatial arrangement of substituents, which may influence reactivity and intermolecular interactions.

Table 1: Comparative Structural Features of Oxane Derivatives

| Compound Name | Molecular Formula | Substituent Positions | Key Functional Groups |

|---|---|---|---|

| 4-Ethyloxane-4-carbonitrile | C₈H₁₃NO | 4-ethyl, 4-cyano | Nitrile, Ether |

| 2-Ethyloxane-4-carbonitrile | C₈H₁₃NO | 2-ethyl, 4-cyano | Nitrile, Ether |

| Tetrahydrofuran | C₄H₈O | None | Ether |

The nitrile group introduces strong dipole moments and hydrogen-bonding capabilities, while the ethyl substituent may sterically hinder certain reactions or enhance hydrophobic interactions.

Synthetic Pathways and Challenges

-

Cyclization Reactions: Formation of the oxane ring via acid-catalyzed cyclization of diols, followed by nitrile introduction through nucleophilic substitution or cyanation.

-

Claisen Condensation: Adaptation of methods used for trifluoroacetyl-containing oxanes (e.g., ethyl 4,4,4-trifluoroacetoacetate synthesis) .

Key challenges include regioselective placement of the ethyl group at the 4-position and avoiding isomerization during synthesis. Catalytic systems employing transition metals or organocatalysts might improve selectivity but require empirical validation.

Physicochemical Properties

While experimental data for 4-ethyloxane-4-carbonitrile is absent, properties can be inferred from its 2-ethyl analog and computational models:

-

Boiling Point: Estimated at 180–190°C (cf. 2-ethyl isomer: ~129°C ).

-

Solubility: Moderate polarity suggests solubility in polar aprotic solvents (e.g., THF, DMF) but limited aqueous solubility.

-

Stability: The nitrile group may confer resistance to hydrolysis under neutral conditions but susceptibility to strong acids/bases.

Table 2: Predicted Physicochemical Properties

| Property | 4-Ethyloxane-4-carbonitrile | 2-Ethyloxane-4-carbonitrile |

|---|---|---|

| Molecular Weight (g/mol) | 139.19 | 139.19 |

| LogP (Octanol-Water) | 1.2–1.5 | 1.0–1.3 |

| Dipole Moment (Debye) | ~3.8 | ~3.5 |

Research Gaps and Future Directions

-

Synthetic Optimization: Development of regioselective methods for 4-ethyl substitution.

-

Spectroscopic Characterization: NMR, IR, and mass spectral data to confirm structure.

-

Biological Screening: Evaluation of antimicrobial, anticancer, or enzyme-inhibitory potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume